
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with a bromo group, a chloromethyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene typically involves the bromination and chloromethylation of a benzene derivative. One common method includes the following steps:
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Methoxylation: The methoxy groups can be introduced by reacting the intermediate with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromo and chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Amino, thiol, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.
2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: A naphthalene derivative with similar substituents, used in different research contexts.
Eigenschaften
CAS-Nummer |
84508-62-3 |
|---|---|
Molekularformel |
C10H12BrClO2 |
Molekulargewicht |
279.56 g/mol |
IUPAC-Name |
1-(2-bromo-1,1-dimethoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-13-10(7-11,14-2)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
NGPUSQCZMZPVJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CBr)(C1=CC(=CC=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
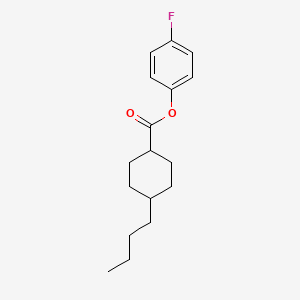
![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
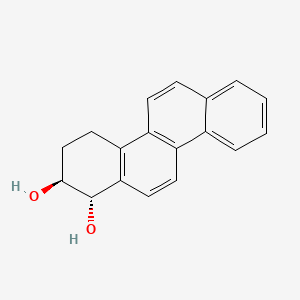
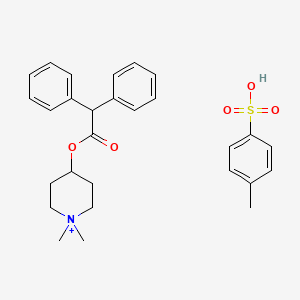
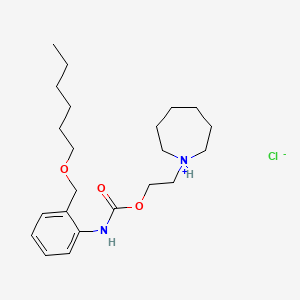

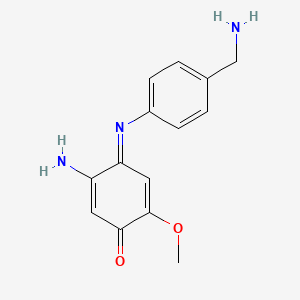
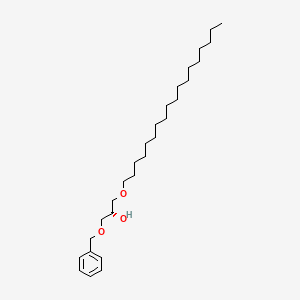
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
